molecular formula C20H13BrClN3O3 B6105687 2-(4-Bromophenoxy)-N-(4-chloro-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide

2-(4-Bromophenoxy)-N-(4-chloro-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide

Cat. No.: B6105687
M. Wt: 458.7 g/mol
InChI Key: KVVKNGPLYGNPFK-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-N-(4-chloro-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide is a complex organic compound that features a bromophenoxy group, a chlorophenyl group, and an oxazolo[4,5-B]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-N-(4-chloro-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate acylating agent to form the bromophenoxy intermediate.

    Synthesis of the Oxazolo[4,5-B]pyridine Moiety: This step involves the cyclization of a suitable precursor to form the oxazolo[4,5-B]pyridine ring system.

    Coupling Reaction: The final step involves the coupling of the bromophenoxy intermediate with the oxazolo[4,5-B]pyridine moiety under appropriate conditions, such as the presence of a base and a coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-N-(4-chloro-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(4-Bromophenoxy)-N-(4-chloro-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-N-(4-chloro-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenoxy)-N-(4-chloro-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide is unique due to its combination of bromophenoxy, chlorophenyl, and oxazolo[4,5-B]pyridine moieties. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrClN3O3/c21-12-3-6-14(7-4-12)27-11-18(26)24-13-5-8-16(22)15(10-13)20-25-19-17(28-20)2-1-9-23-19/h1-10H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVKNGPLYGNPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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